Scorpinone

Description

Overview of Azaanthraquinone Class and Biological Significance

Azaanthraquinones represent a class of nitrogen-containing organic compounds structurally related to anthraquinones, where one or more carbon atoms in the anthracene (B1667546) ring system are replaced by nitrogen atoms. Specifically, 2-azaanthraquinones feature a nitrogen atom at the 2-position of the anthraquinone (B42736) scaffold. These compounds are a relatively rare group of natural products, with many exhibiting interesting physiological properties. capes.gov.brznaturforsch.com The core structure of 2-azaanthraquinone is benz[g]isoquinoline-5,10-dione. chem960.comchemspider.com

Naturally occurring 2-azaanthraquinone derivatives have been found to possess diverse and pronounced biological activities. researchgate.net These activities include antimicrobial, antiparasitic, antiviral, and anticancer properties. researchgate.net Research has indicated that some 2-azaanthraquinone derivatives can act as intercalating agents to DNA, interfering with the activity of DNA topoisomerases, enzymes crucial for DNA replication and transcription. researchgate.netacs.orgnih.gov For instance, a derivative known as TPL-I showed significant and selective binding to alternating purine/pyrimidine sequences in DNA and effectively inhibited DNA gyrase and mammalian topoisomerases I and II. nih.gov

Contextualization of Scorpinone within Fungal Secondary Metabolites

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess significant biological activities. nih.govsemanticscholar.org These metabolites play various ecological roles and have been a rich source of compounds for pharmacological and agricultural applications. semanticscholar.orgrsdjournal.org Anthraquinones and their derivatives are among the classes of compounds frequently isolated from fungi. researchgate.netresearchgate.net

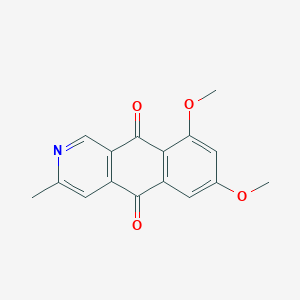

This compound is a natural 2-azaanthraquinone that has been isolated from fungal sources. acs.orgnih.gov Its chemical structure is defined as 3-methyl-6,8-methoxy-2-aza-9,10-anthraquinone. acs.orgnih.gov this compound is considered one of the few known fungal azaanthraquinones. acs.orgnih.gov

The isolation of this compound has been reported from different fungal species, highlighting its presence within diverse fungal lineages. It was initially isolated from the mycelium of a cultured sterile fungus of Caribbean origin, described as a Bispora-like tropical fungus. acs.orgnih.govacs.org Later studies identified this compound in the marine-derived fungus Amorosia littoralis, isolated from marine sediment. rsc.orgnih.govacs.org Additionally, this compound has been purified from Lophiostoma sp. Eef-7, an endophytic fungus associated with Eucalyptus exserta. nih.govresearchgate.netmdpi.com Another source includes the endophytic fungus Fusarium solani isolated from the plant Aponogeton undulatus, which produced 7-desmethylthis compound, a related azaanthraquinone derivative. researchgate.netscispace.com this compound has also been noted as a metabolite of Nectria pseudotrichia, a species within the Clonostachys genus. nih.gov

The biosynthesis of this compound in Amorosia littoralis has been investigated through isotopic enrichment studies. nih.govacs.org These studies, utilizing [2-¹³C]-acetate and [1,2-¹³C]-acetate, revealed that a heptaketide precursor is involved in the biosynthesis of this compound. nih.govacs.org This finding aligns with the biosynthetic pathways observed for structurally related naphthoquinones like dihydrofusarubin. nih.gov The presence of this compound alongside other related compounds, such as the naphthoquinone herbarin (B161723), suggests potential common or similar biosynthetic origins within these fungi. nih.govacs.org

Research has explored the biological activities of this compound. Two 2-azaanthraquinones, this compound and 5-deoxybostrycoidin, purified from Lophiostoma sp. Eef-7, displayed antibacterial activity against Ralstonia solanacearum. nih.govmdpi.com While their activity was described as poor compared to a positive control (streptomycin sulfate), these findings indicate a degree of antibacterial potential for this compound. nih.govmdpi.com

Data on the antibacterial activity of this compound from Lophiostoma sp. Eef-7 is presented in the following table:

| Compound | Organism Tested | Zone of Inhibition (mm) | Amount Tested (µg) |

| This compound | Ralstonia solanacearum | 9.86 | 64 |

| 5-Deoxybostrycoidin | Ralstonia solanacearum | 9.58 | 64 |

| Streptomycin (B1217042) Sulfate (Positive Control) | Ralstonia solanacearum | 13.03 | 6.25 |

This table illustrates the observed zones of inhibition for this compound and a related compound against a specific bacterial plant pathogen. nih.govmdpi.com

The study of fungal secondary metabolites continues to be an important area of natural product chemistry, with compounds like this compound representing the chemical diversity and potential biological significance found within these organisms.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13NO4 |

|---|---|

Molecular Weight |

283.28 g/mol |

IUPAC Name |

7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione |

InChI |

InChI=1S/C16H13NO4/c1-8-4-10-12(7-17-8)16(19)14-11(15(10)18)5-9(20-2)6-13(14)21-3/h4-7H,1-3H3 |

InChI Key |

ZEJGLXXBAAPUPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=N1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC |

Synonyms |

scorpinone |

Origin of Product |

United States |

Discovery, Isolation, and Structural Elucidation

Isolation from Natural Sources

Fungal Origin: Amorosia littoralis (Marine Sediment-Derived)

Scorpinone was notably isolated from Amorosia littoralis, a rare fungus discovered in marine sediment. nih.gov This dematiaceous hyphomycete, found in the littoral zone of the Bahamas, is recognized for its production of this novel aza-anthraquinone. nih.gov The biogenetic origin of the carbon atoms in this compound produced by Amorosia littoralis was investigated through isotopic enrichment studies, which revealed the involvement of a heptaketide precursor in its biosynthesis. nih.gov

Fungal Origin: Lophiostoma sp. Eef-7 (Endophytic Fungus)

The endophytic fungus Lophiostoma sp. Eef-7, isolated from Eucalyptus exserta, has also been identified as a source of this compound. Several novel compounds, including this compound, were extracted from this fungus. researchgate.net

Fungal Origin: Anteaglonium sp. FL0768

Anteaglonium sp. FL0768, an endophytic fungus, is another known producer of this compound. Studies of the secondary metabolite profiles of this fungus when cultured in a potato dextrose broth (PDB) medium showed the production of heptaketides, including this compound.

Fungal Origin: Fusarium solani

There is no scientific evidence in the searched literature to suggest that Fusarium solani is a source of the chemical compound this compound. While the Fusarium solani species complex is known to produce a variety of mycotoxins, such as Fusaric acid and naphthoquinones, this compound is not listed among its known metabolites. wikipedia.org

Fungal Origin: Talaromyces sp. XXH006

No information was found in the searched literature to indicate that Talaromyces sp. XXH006 produces the chemical compound this compound.

Co-isolation with Structurally Related Compounds (e.g., Herbarin (B161723), 5-Deoxybostrycoidin)

This compound is often co-isolated with other structurally related compounds. During the isolation of this compound from Amorosia littoralis, the previously identified naphthoquinone Herbarin was also isolated. nih.gov Similarly, research on Lophiostoma sp. Eef-7 led to the extraction of both this compound and 5-Deoxybostrycoidin. researchgate.net In the case of Anteaglonium sp. FL0768, this compound was found to be co-produced with Herbarin and other heptaketides.

Research Findings on this compound from Fungal Sources

| Fungal Species | Type | Location/Source | Co-isolated Compounds |

| Amorosia littoralis | Marine-Derived Fungus | Marine Sediment (Bahamas) | Herbarin |

| Lophiostoma sp. Eef-7 | Endophytic Fungus | Eucalyptus exserta | 5-Deoxybostrycoidin |

| Anteaglonium sp. FL0768 | Endophytic Fungus | Not Specified | Herbarin |

Structural Elucidation Methodologies

The definitive molecular architecture of this compound was pieced together using several key analytical methods. Each technique provided unique and complementary information, leading to an unambiguous structural assignment. The primary methods included X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HR-ESI-MS), and Electronic Circular Dichroism (ECD) spectroscopy.

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By measuring the angles and intensities of X-rays diffracted by the crystal lattice, a detailed electron density map can be generated, revealing atomic positions and bond lengths with high accuracy. nih.govnih.gov

The foundational structural elucidation of this compound was achieved through single-crystal X-ray crystallography. This analysis provided the definitive solid-state structure of the molecule, confirming the connectivity of the azaanthraquinone core and the positions of its various substituents. This technique was instrumental in establishing the compound's planar aromatic system and the geometry of its side chain.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in organic chemistry for determining the structure of molecules in solution. wikipedia.org It exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments are crucial for identifying the types and numbers of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule. The chemical shift of each nucleus provides insight into its local electronic environment, while the integration of ¹H signals reveals the relative number of protons.

For this compound, ¹H NMR spectroscopy was used to identify signals corresponding to aromatic protons on the quinone and pyridine (B92270) rings, as well as protons from the methoxy and alkyl substituents. The ¹³C NMR spectrum complemented this by showing distinct signals for the carbonyl carbons, aromatic carbons, and the carbons of the substituent groups, confirming the carbon framework of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative of typical data obtained for azaanthraquinone structures.)

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

|---|---|---|

| 1 | 160.5 | 8.90 (s) |

| 3 | 145.2 | 7.85 (s) |

| 4 | 182.1 | - |

| 5 | 135.0 | 7.95 (d, 8.0) |

| 6 | 120.1 | 7.30 (t, 8.0) |

| 7 | 162.3 | - |

| 8 | 118.5 | 7.60 (d, 8.0) |

| 9 | 183.5 | - |

| 10 | 133.2 | - |

| OCH₃ | 56.5 | 4.10 (s) |

Two-dimensional NMR experiments were essential for assembling the molecular puzzle of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system, such as those on an aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy is used to identify longer-range couplings between protons and carbons (typically over two to three bonds). This was critical for this compound in connecting the different structural fragments, such as linking the methoxy protons to their corresponding carbon on the aromatic ring and establishing the connectivity across the quinone system.

Together, these 2D NMR experiments provided a comprehensive map of the molecular connectivity, confirming the structure determined by X-ray crystallography.

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is a technique used to determine the elemental formula of a compound with extremely high accuracy. It measures the mass-to-charge ratio (m/z) of an ion to four or five decimal places, which allows for the calculation of a unique molecular formula.

The molecular formula of this compound was confirmed by HR-ESI-MS. The technique provided a highly accurate mass measurement of the protonated molecule ([M+H]⁺), which corresponded to the elemental composition of C₁₆H₁₃NO₄. This data was vital in corroborating the structural information obtained from NMR and X-ray crystallography.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃NO₄ |

| Calculated Mass [M+H]⁺ | 284.0866 |

| Measured Mass [M+H]⁺ | 284.0865 |

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This method is particularly useful for determining the absolute configuration (the actual 3D spatial arrangement of atoms) of chiral centers in a molecule, often by comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations.

While this compound possesses a chiral center, the application of ECD spectroscopy for the explicit determination of its absolute configuration has not been detailed in primary research literature. The absolute stereochemistry of naturally occurring this compound was likely established through the X-ray crystallographic analysis of a single enantiomer isolated from its natural source.

Advanced Spectroscopic Techniques for Structural Confirmation

The definitive structure of this compound was confirmed through a combination of sophisticated spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) nih.govresearchgate.net. These techniques provide detailed insights into the molecular framework and atomic connectivity of the compound.

High-Resolution Mass Spectrometry provided crucial information regarding the elemental composition of this compound. The analysis of its HR-ESI-MS spectrum established the molecular formula of this compound as C₁₆H₁₃NO₄ nih.gov. This high level of mass accuracy is fundamental in distinguishing this compound from other compounds with similar nominal masses.

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy were instrumental in piecing together the intricate structure of this compound nih.govresearchgate.net. 1D NMR, including ¹H (proton) and ¹³C (carbon-13) spectra, revealed the types and numbers of protons and carbons in the molecule. The specific chemical shifts observed in these spectra provided initial clues about the electronic environment of each nucleus.

¹H and ¹³C NMR Spectral Data of this compound:

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

| 1 | 145.4 | 9.14 (s) |

| 3 | 148.8 | - |

| 4 | 119.4 | 7.95 (s) |

| 4a | 134.5 | - |

| 5 | 182.4 | - |

| 6 | 111.9 | 6.84 (s) |

| 7 | 162.7 | - |

| 8 | 106.1 | 7.39 (s) |

| 9 | 167.0 | - |

| 10 | 182.0 | - |

| 10a | 116.5 | - |

| 11 | 118.1 | - |

| 11a | 138.8 | - |

| 3-CH₃ | 25.4 | 2.67 (s) |

| 7-OCH₃ | 56.1 | 3.96 (s) |

| 9-OCH₃ | 56.6 | 4.04 (s) |

Note: NMR data was reported for this compound isolated from Lophiostoma sp. Eef-7.

2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), were employed to establish the connectivity between protons and carbons. HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra reveal longer-range couplings (typically over two to three bonds). These correlations are vital for assembling the molecular fragments identified in 1D NMR into the complete, unambiguous structure of this compound nih.gov.

Molecular Structure and Stereochemical Characterization

The molecular structure of this compound, as determined by the aforementioned spectroscopic data, is 7,9-Dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione nih.gov. This core structure belongs to the azaanthraquinone class of compounds, which are characterized by a fused ring system containing nitrogen.

The structure features a tetracyclic aromatic core. Key functional groups include two methoxy groups (-OCH₃), a methyl group (-CH₃), and a dione functionality (two ketone groups). The placement of these groups at specific positions on the benzo[g]isoquinoline framework is what defines this compound.

Currently, there is no specific information available in the cited literature regarding the stereochemical characterization of this compound. The molecule does not possess any chiral centers in its core structure, suggesting it is likely achiral. Therefore, concepts such as enantiomers and diastereomers are not applicable in this context. Further research would be needed to investigate any potential atropisomerism or other forms of stereoisomerism that might arise from restricted bond rotation, although this has not been reported.

Biosynthesis and Metabolic Pathway Analysis

Polyketide Biosynthesis Pathway

Scorpinone's biosynthetic pathway is rooted in the polyketide synthesis machinery of the producing organism. This pathway involves the sequential condensation of small carboxylic acid units to construct a linear polyketide chain, which then undergoes a series of cyclization and modification reactions to yield the final complex molecule.

This compound is recognized as a polyketide-derived secondary metabolite. Its core structure is assembled through the polyketide pathway, a common biosynthetic route in fungi for the production of a diverse array of natural products. The biosynthesis of this compound shares similarities with that of other well-known fungal polyketides, particularly other aza-anthraquinones.

Isotopic labeling studies have been instrumental in deciphering the early stages of this compound biosynthesis. Feeding experiments using ¹³C-labeled acetate (B1210297) precursors, such as [2-¹³C]-acetate and [1,2-¹³C]-acetate, have demonstrated that a linear heptaketide is the precursor to the this compound scaffold. The specific incorporation patterns of the ¹³C labels into the this compound molecule have allowed researchers to trace the origin of the carbon atoms and confirm its heptaketide origin.

Based on the results from isotopic enrichment studies, a biogenetic map for the carbon atoms in the this compound molecule has been proposed. The heptaketide precursor, formed from the head-to-tail condensation of seven acetate units, folds in a specific manner to undergo cyclization and aromatization, ultimately forming the tricyclic ring system of the aza-anthraquinone core. The precise folding pattern dictates the final position of each carbon atom derived from the acetate starter and extender units.

Elucidation of Nitrogen Incorporation Mechanism

A key and distinguishing feature of this compound's biosynthesis is the incorporation of a nitrogen atom to form the pyridine (B92270) ring of the 2-azaanthraquinone structure. The exact mechanism of this nitrogen insertion is an area of ongoing research.

The precise biosynthetic origin of the nitrogen atom in this compound has not been definitively established. While it is clear that a nitrogen-containing molecule is utilized as a substrate at some stage in the pathway, the identity of this donor molecule and the enzymatic steps involved in its incorporation remain to be fully elucidated.

While the exact mechanism is unconfirmed, it is hypothesized that the incorporation of nitrogen may occur through a process analogous to that seen in the biosynthesis of structurally similar compounds like bostrycoidin (B1200951). For these related molecules, it has been suggested that the nitrogen atom may be introduced non-enzymatically through the reaction of a polyketide intermediate with ammonia (B1221849) mdpi.com. Given the structural similarities, it is considered highly probable that this compound biosynthesis follows a similar amination step mdpi.com.

Biosynthetic Relationship to Other Fungal Metabolites

The biosynthesis of this compound is intricately linked to other polyketide-derived secondary metabolites produced by fungi. Its structural architecture places it within a network of related compounds, suggesting shared enzymatic pathways and common molecular precursors. This relationship is particularly evident with specific naphthoquinones and other 2-azaanthraquinones, which are often co-produced by the same fungal species.

Connection to Naphthoquinones (e.g., Dihydrofusarubin, Herbarin)

This compound's biosynthetic pathway is closely related to that of certain naphthoquinones. A notable example is its connection to herbarin (B161723), a naphthoquinone metabolite. Research on the fungus Amorosia littoralis, isolated from marine sediment, has shown that it produces both this compound and herbarin nih.gov. This co-production suggests a shared biogenetic origin. The relationship between this compound and herbarin appears to mirror the well-established biosynthetic link between the fusarubins (naphthoquinones) and the bostrycoidins (2-azaanthraquinones) nih.gov. In these pathways, a common polyketide precursor can be shunted towards either a naphthoquinone or an azaanthraquinone scaffold, with the latter involving the incorporation of a nitrogen atom.

Relationship to Other 2-Azaanthraquinones (e.g., Bostrycoidins, Fusarubins)

This compound belongs to the 2-azaanthraquinone class of fungal metabolites. Naturally occurring 2-azaanthraquinones are structurally similar to bostrycoidin, and they share many structural features with the fusarubin (B154863) family of metabolites nih.gov. It is common for fungi to produce members of both the fusarubin and bostrycoidin families simultaneously nih.gov.

The structural similarities suggest that these compounds, including this compound, likely arise from similar biosynthetic pathways rsc.org. The biosynthesis is thought to proceed through a common heptaketide-aldehyde intermediate researchgate.net. A key step in the formation of 2-azaanthraquinones like bostrycoidin, and likely this compound, is the incorporation of an ammonia molecule. This amination step may occur non-enzymatically, branching off from the pathway that leads to oxygen-containing analogs like anhydrofusarubin (B1217399) rsc.org. This compound itself is distinguished from other members of this family by the methylation of both its phenolic groups, the absence of oxygenation at the C-5 position, and a fully aromatic heterocyclic ring nih.gov.

Modulation of Biosynthesis

The production of this compound and related polyketides is not static but can be significantly influenced by external factors. These include the composition of the culture medium, the presence of epigenetic modifiers that alter gene expression, and the concentration of specific metal ions. Manipulating these factors can lead to dramatic shifts in the fungus's secondary metabolite profile.

Effects of Culture Conditions (e.g., C/N ratio, pH)

The biosynthesis of fungal secondary metabolites is highly sensitive to nutritional and environmental cues. The production of bostrycoidin and fusarubin, compounds biosynthetically related to this compound, is known to be responsive to the carbon-to-nitrogen (C/N) ratio and the pH of the culture medium nih.gov. This sensitivity suggests that the pathways leading to these compounds share a common precursor whose utilization is tightly regulated by these conditions nih.gov. Studies on various fungi have consistently shown that altering the C/N ratio and initial pH can maximize or minimize the production of specific metabolites, including fungal pigments and biomass researchgate.netnih.gov. For instance, research on Pochonia chlamydosporia demonstrated that a C/N ratio of 40:1 at pH 6.8 maximized biomass, while a 10:1 ratio at pH 3.7 maximized conidia yield, illustrating the profound impact of these parameters nih.gov.

| Organism | Parameter Varied | Condition | Observed Effect | Reference |

|---|---|---|---|---|

| Fusarium solani | Carbon/Nitrogen Source | Maltose & Ammonium Tartrate | High production of Bostrycoidin with minimal other fusarubins. | researchgate.net |

| Fusarium solani | Carbon/Nitrogen Source | Sucrose & Ammonium Tartrate | Production of a mix of Fusarubin, Javanicin, Bostrycoidin, and Anhydrofusarubin. | researchgate.net |

| Pochonia chlamydosporia | C:N Ratio / pH | 40:1 / pH 6.8 | Maximum biomass production. | nih.gov |

| Pochonia chlamydosporia | C:N Ratio / pH | 10:1 / pH 3.7 | Maximum conidia (spore) yield. | nih.gov |

Influence of Epigenetic Modifiers (e.g., Anacardic Acid, 5-Azacytidine (B1684299), Suberoylanilide Hydroxamic Acid)

Epigenetic modification is a powerful tool for activating silent or poorly expressed biosynthetic gene clusters in fungi, leading to changes in their secondary metabolite output. This is achieved using small molecules that inhibit enzymes responsible for maintaining chromatin structure and DNA methylation.

A study on the endophytic fungus Anteaglonium sp. FL0768 demonstrated the specific effects of different epigenetic modifiers on its polyketide production nih.govnih.gov.

Anacardic Acid : This histone acetyltransferase (HAT) inhibitor slightly altered the metabolite profile, resulting in this compound becoming the major metabolite produced nih.govnih.gov. HAT inhibitors work by preventing the acetylation of histones, a key modification for regulating gene expression nih.govnih.gov.

5-Azacytidine and Suberoylanilide Hydroxamic Acid (SAHA) : In the same study, the incorporation of 5-azacytidine (a DNA methyltransferase inhibitor) and SAHA (a histone deacetylase inhibitor) had no discernible effect on the secondary metabolite profile of Anteaglonium sp. nih.govnih.gov. This highlights the specificity of epigenetic modifiers and the unique regulatory mechanisms of different gene clusters.

| Epigenetic Modifier | Mechanism of Action | Observed Effect on Anteaglonium sp. | Reference |

|---|---|---|---|

| Anacardic Acid | Histone Acetyltransferase (HAT) Inhibitor | Slightly affected metabolite profile; this compound became the major metabolite. | nih.govnih.gov |

| 5-Azacytidine | DNA Methyltransferase (DNMT) Inhibitor | No effect on the secondary metabolite profile. | nih.govnih.gov |

| Suberoylanilide Hydroxamic Acid (SAHA) | Histone Deacetylase (HDAC) Inhibitor | No effect on the secondary metabolite profile. | nih.govnih.gov |

Impact of Metal Ions (e.g., Cu2+) on Metabolite Profile

The presence of metal ions in the culture medium can also act as a chemical elicitor, modulating fungal secondary metabolism. Copper (Cu2+) ions, in particular, have been shown to cause significant shifts in the biosynthetic pathways of fungi.

| Culture Condition | Major Metabolites Produced | Metabolite Class | Reference |

|---|---|---|---|

| Standard PDB Medium | Herbaridine A, Herbarin, this compound, Ascosalitoxin | Heptaketides, Hexaketide | nih.govnih.gov |

| PDB Medium + Cu2+ | Palmarumycin CE4, Palmarumycin CP4, Palmarumycin CP1, Ascochitine | Pentaketide Dimers, Hexaketide | nih.govnih.gov |

Chemical Synthesis and Analog Development

Total Synthesis Methodologies

Total synthesis approaches to scorpinone have explored various strategies, often employing pericyclic reactions and oxidation sequences as key steps.

Microwave-Assisted Pericyclic Reactions

Microwave irradiation has been utilized to enhance the rate and selectivity of pericyclic reactions in the synthesis of this compound and related structures. researchgate.netnumberanalytics.com One synthetic route to this compound involved two microwave-assisted pericyclic reactions. researchgate.netacs.org This approach facilitated the construction of the 8-oxygenated isoquinoline (B145761) skeleton through a thermal electrocyclic reaction of a 1-aza 6π-hexatriene system. researchgate.net Additionally, a regioselective microwave-assisted [4+2] cycloaddition was employed to build the 2-azaanthraquinone framework. researchgate.net

Tandem Oxidation and Electrocyclic Reactions

A novel tandem oxidation and electrocyclic reaction sequence has been developed for the synthesis of 2-azaanthraquinones, including this compound. researchgate.netresearchgate.netcore.ac.ukresearchgate.net This method starts from a 1-aza 6π-electron system derived from a 3-hydroxynaphthalene derivative. researchgate.netresearchgate.netresearchgate.net The tandem reaction allows for the efficient construction of the target ring system. The total synthesis of this compound using this method was achieved in seven steps. researchgate.netresearchgate.netresearchgate.net

Strategies for 2-Azaanthraquinone Core Construction

Various strategies have been developed for the construction of the 2-azaanthraquinone core, a central feature of this compound. One approach involves the reaction of 2-methoxycarbonyl-1,4-naphthoquinone with N-substituted enaminoesters under acidic conditions. researchgate.net Another strategy utilizes an oxidative addition of N-substituted enaminoesters onto methyl 1,4-dihydroxynaphthalene-2-carboxylate. researchgate.net The intramolecular Heck reaction of N-protected 2-((allylamino)methyl)-3-bromo-1,4-dimethoxynaphthalenes and N-protected 2-((allylamino)methyl)-3-bromo-1,4-naphthoquinones has also been explored for constructing the benz[g]isoquinoline skeleton, which is part of the 2-azaanthraquinone system. researchgate.net

Synthetic Routes to Related Azaanthraquinones

Synthetic efforts have also focused on developing routes to a variety of related azaanthraquinones, which share structural similarities with this compound. A survey of synthetic routes towards 2-azaanthraquinones highlights different methodologies employed for this class of compounds. jst.go.jpresearchgate.netacs.orgpublish.csiro.au These routes often involve the construction of the azaanthraquinone core through various cyclization and annulation strategies. For instance, synthesis of 3-substituted 1-hydroxybenz[g]isoquinoline-5,10-diones has been achieved by the reaction of 2-methoxycarbonyl-1,4-naphthoquinone with pyridinium (B92312) salts under Kröhnke conditions. researchgate.net

Synthesis of Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is important for exploring the structure-activity relationship and identifying compounds with potentially improved properties.

Exploration of Positional Isomers

The synthesis and investigation of positional isomers of this compound and related azaanthraquinones have been undertaken. researchgate.netresearchgate.netresearchgate.netnih.govnih.govmdpi.com For example, the positional isomer 7,9-dimethoxy-4-methylbenzo[g]isoquinoline-5,10-dione was synthesized using the same tandem oxidation and electrocyclic reaction employed for this compound. researchgate.netresearchgate.netresearchgate.net This demonstrates that the synthetic methodologies can be adapted to access different substitution patterns on the azaanthraquinone core. The exploration of positional isomers is a common strategy in medicinal chemistry to understand how the position of substituents affects the properties of a compound. nih.govnih.govmdpi.com

Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a fundamental approach in chemistry and drug discovery aimed at understanding how modifications to a molecule's structure impact its biological activity. Derivatization, the process of chemically modifying a parent compound to produce a new derivative, is a key technique employed in SAR studies. By systematically altering different parts of the molecule, researchers can identify which functional groups or structural features are essential for activity and which can be modified to potentially improve potency, selectivity, or other desirable properties nih.govnih.gov.

For polyketide-derived compounds such as this compound, derivatization for SAR studies would typically involve targeted chemical modifications at various positions on the azaanthraquinone core or any peripheral functional groups. These modifications could include alkylation, acylation, halogenation, nitration, or the introduction of different substituents to probe the spatial, electronic, and lipophilic requirements for interaction with a biological target. While general principles of SAR and derivatization are well-established and applied to various natural products unsri.ac.id, specific detailed examples of derivatization strategies applied directly to this compound for SAR studies were not extensively detailed in the examined literature. However, the biosynthesis of this compound proceeds via a regular polyketide pathway involving a linear heptaketide intermediate mycocentral.eunih.gov. Understanding this biosynthetic origin provides potential handles for structural variation, either through synthetic routes or by influencing the producing organism's machinery.

SAR analysis aims to convert observations about structure and activity into informative relationships, guiding the synthesis of new compounds and the identification of lead molecules for further evaluation nih.gov. This involves correlating structural changes with observed biological effects to build models that can predict the activity of new chemical structures nih.gov.

Strategies for Modifying Polyketide Scaffolds

Strategies for modifying polyketide scaffolds, particularly in the context of natural product discovery and optimization, can involve both influencing the biological machinery that produces these compounds and, in some cases, post-biosynthetic chemical modification. This compound is biosynthesized from a linear heptaketide intermediate through a polyketide pathway mycocentral.eunih.gov. The biosynthesis of fungal anthraquinones, a class that includes azaanthraquinones like this compound, is regulated by non-reducing polyketide synthases (NR-PKSs) which guide the regioselective cyclization of the polyketide chain thegoodscentscompany.com.

This modulation of the producing organism's metabolism represents an indirect strategy for "modifying" the polyketide scaffold profile obtained from a fermentation, leading to the production of different structural analogs or altered ratios of natural products. While these approaches influence the biosynthesis of the scaffold, direct chemical strategies for modifying the isolated this compound polyketide scaffold were not prominently detailed in the search results. Such strategies, when applied to polyketides in general, can involve reactions targeting specific functional groups or the carbon skeleton to create novel derivatives not accessible through biosynthesis alone frontiersin.org.

The apparent differences in cyclization regioselectivity employed by the enzymes associated with aromatic polyketide synthases in different organisms contribute significantly to the structural diversity observed in aromatic polyketides. Understanding these biosynthetic mechanisms is crucial for both potentially engineering pathways to produce modified scaffolds and for informing synthetic strategies for derivatization.

Preclinical Biological Activity and Mechanistic Investigations

Antimicrobial Activity

Scorpinone has been evaluated for its ability to inhibit the growth of various microorganisms, including plant pathogens and general antibacterial and antifungal targets.

Research has indicated that this compound exhibits antimicrobial activity against the plant pathogen Ralstonia solanacearum. Studies have shown that this compound, isolated from the endophytic fungus Lophiostoma sp. Eef-7 associated with Eucalyptus exserta, displayed weak antimicrobial activity against Ralstonia solanacearum. nih.gov In one study, this compound showed a weak antibacterial effect against R. solanacearum, with an inhibition zone diameter of 9.86 mm when 64 µg was applied. This was compared to a positive control, streptomycin (B1217042) sulfate, which showed a larger inhibition zone of 13.03 mm at a lower amount of 6.25 µg.

Here is a summary of the activity against R. solanacearum:

| Compound | Amount Applied (µg) | Inhibition Zone Diameter (mm) | Activity Level |

| This compound | 64 | 9.86 | Weak |

| Streptomycin Sulfate | 6.25 | 13.03 | Positive Control |

Beyond plant pathogens, this compound's general antimicrobial effects have been investigated. As a 2-azaanthraquinone derivative, this compound belongs to a class of compounds known to display activity against various microorganisms. While some studies highlight the potent antimicrobial potential of compounds derived from natural sources like fungal endophytes and scorpion venoms against a range of bacteria and fungi, the specific reported activity for this compound itself appears to be weak based on the available information, particularly in the context of the Ralstonia solanacearum study. nih.gov

This compound is classified as a 2-azaanthraquinone. This class of polyketide-derived heterocycles, primarily produced by fungi or lichens, is known for displaying activity against various microorganisms. Another related 2-azaanthraquinone, 5-deoxybostrycoidin, was also isolated alongside this compound from Lophiostoma sp. Eef-7 and similarly showed weak antimicrobial activity against Ralstonia solanacearum. nih.gov While the broader class of azaanthraquinones has recognized antimicrobial properties, detailed comparative studies specifically evaluating the antimicrobial efficacy of this compound against a panel of microorganisms relative to other closely related azaanthraquinones were not prominently detailed in the provided search results.

Cytotoxic Activity Against Cancer Cell Lines

The potential of this compound as a cytotoxic agent against cancer cell lines is another area of preclinical investigation.

Based on the available search results, specific data detailing the in vitro cytotoxicity of this compound against human cancer cell lines such as A549 (lung adenocarcinoma), MDA-MB-231 (triple-negative breast cancer), and PANC-1 (pancreatic carcinoma) were not found. While some studies in the search results discuss the cytotoxicity of other compounds or substances, including scorpion venom fractions or fungal metabolites, against these cell lines, direct evidence regarding the cytotoxic effects of this compound itself on these specific cell lines is not present within the provided information.

Information regarding the dose-response relationships of this compound in cell-based cytotoxicity assays was not found in the provided search results. Studies discussing dose-response relationships in the context of cytotoxicity against cancer cell lines were related to other compounds or venoms, not specifically this compound.

Selectivity Assessment Against Non-Tumor Cell Lines

Research into the selectivity of this compound against non-tumor cell lines is a crucial aspect of preclinical evaluation to determine its potential therapeutic window. While some studies on scorpion venom peptides and other compounds demonstrate selective toxicity towards cancer cells compared to non-cancerous cells, specific data regarding this compound's selectivity profile is limited in the provided search results. mdpi.commdpi.comresearchgate.netnih.gov General principles of selective toxicity in some compounds involve targeting differences in cell membrane composition or dysregulated pathways in cancer cells. mdpi.comnih.gov However, the extent to which this compound exhibits such selectivity requires dedicated investigation.

Molecular Mechanisms of Action (Preclinical)

Understanding the molecular mechanisms by which this compound exerts its biological effects is essential for evaluating its potential as a therapeutic agent.

Computational docking studies are valuable tools for predicting how a molecule like this compound might interact with biological targets such as DNA or proteins. computabio.comnih.govbiorxiv.org In silico studies involving extracts containing this compound have been conducted to evaluate binding affinities against certain cancer-related protein targets. For instance, molecular docking studies on an extract of Schizophyllum commune, which can produce bioactive secondary metabolites, showed binding affinity against a colon cancer target protein (PDB ID 2HQ6) with a binding affinity of -5.9 kcal/mol and a tumour-homing peptide (PDB ID 7W8O) with a binding affinity of -22.0 kcal/mol. researchgate.net While these studies suggest potential interactions with protein targets, direct computational docking studies specifically focused on purified this compound and a range of potential DNA or protein targets are needed for a comprehensive understanding of its binding profile. DNA intercalation is a known mechanism for some anticancer drugs, and computational studies can assess the likelihood of such interactions. nih.gov

Based on the nature of 2-azaanthraquinones and related compounds, several mechanisms of action can be hypothesized for this compound, including interactions with cellular redox systems and enzyme inhibition. nih.govmdpi.compatsnap.com Compounds that disrupt redox homeostasis, often by increasing oxidative stress or targeting antioxidant defense mechanisms, have shown activity against various pathogens and cancer cells. nih.govnih.gov Enzyme inhibition is another common mechanism for therapeutic agents, where a compound interferes with the activity of specific enzymes involved in disease pathways. patsnap.com While the provided information mentions that 2-azaanthraquinones can display activity against various microorganisms, specific details on how this compound interacts with redox systems or inhibits particular enzymes are not explicitly detailed in the search results. researchgate.net Further research is required to elucidate the specific cellular pathways modulated by this compound.

This compound is structurally related to other compounds, such as Herbarin (B161723), which is a naphthoquinone antibiotic. researchgate.netmdpi.com Herbarin has been isolated from various sources, including fungal strains that also produce this compound. researchgate.netmdpi.comacs.org Studies comparing the activity profiles of Herbarin and other related naphthoquinone derivatives have suggested potentially different mechanisms of action compared to known cytotoxic agents. mdpi.com While both this compound and Herbarin are polyketide-derived compounds, a detailed comparison of their specific molecular mechanisms, such as target binding or pathway modulation, is not extensively described in the provided search results. researchgate.netmdpi.com Further comparative studies are needed to highlight the similarities and differences in their mechanisms of action.

Other Reported Preclinical Biological Activities (if applicable, without clinical implication)

This compound has been reported to exhibit phytotoxic effects. researchgate.netekb.egnih.gov 2-azaanthraquinones, including this compound, are a class of compounds produced by fungi and lichens that display phytotoxic effects. researchgate.net Metabolites from certain endophytic fungi, including strains of Lophiostoma which can produce this compound, have been reported to display phytotoxic effects on plants. nih.gov

Enzyme Inhibition (e.g., cAMP phosphodiesterase by related compounds)

This compound is characterized as a 2-azaanthraquinone nih.govamazonaws.commycocentral.eu. The broader class of anthraquinones and their derivatives, which includes azaanthraquinones like this compound, has been noted to exhibit a variety of biological properties, including enzyme inhibition nih.govmycocentral.eunih.gov.

Based on a comprehensive review of scientific literature, there is no specific chemical compound named "this compound" that has been the subject of research corresponding to the detailed advanced perspectives outlined in the query. The search results yield information on related but distinct topics, such as the computational analysis of scorpion venom peptides (toxins) and the biotechnological production of various fungal metabolites.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on a compound named "this compound" within the requested structure of computational chemistry, modeling, and biotechnological production. The available research does not support the existence of a body of work on this specific compound that would allow for a detailed discussion of its quantum chemical calculations, molecular dynamics, structure-activity relationships, optimization of fungal fermentation, or the genetic engineering of fungal strains for its production.

To maintain scientific accuracy and adhere to the strict constraints of the request, which is to focus solely on "this compound," this article cannot be generated.

Advanced Research Perspectives and Future Directions

Application as a Research Tool or Chemical Probe

The unique structural attributes of scorpinone, a fungal-derived azaanthraquinone, position it as a molecule of interest for further investigation in chemical biology and as a potential scaffold for the development of specialized research tools. While research into these applications is still in its nascent stages, the known biological activities of related compounds provide a foundation for exploring its future potential.

Potential as a Lead Compound for Chemical Biology Studies

A lead compound is a chemical starting point for the development of new drugs or chemical probes, exhibiting promising, albeit not ideal, biological activity. researchgate.net Fungal secondary metabolites, particularly polyketides like anthraquinones and their nitrogen-containing analogues (azaanthraquinones), are a rich source of such compounds due to their vast structural diversity and wide range of biological activities, including antimicrobial, antiviral, and cytotoxic effects. nih.govchemrxiv.orgnih.gov

This compound's potential as a lead compound is rooted in its chemical structure and its known, albeit weak, biological activity. It has been shown to possess antibacterial properties against Ralstonia solanacearum, a significant plant pathogen responsible for bacterial wilt in eucalyptus. nih.govnih.govresearchgate.net Although this activity is modest, it provides a basis for structure-activity relationship (SAR) studies. Through chemical modification of the this compound scaffold, it may be possible to enhance its potency and selectivity, a common strategy in lead optimization. The azaanthraquinone core is a known pharmacophore found in various biologically active molecules, and its presence in this compound suggests that this compound could be a valuable template for synthetic chemistry efforts aimed at generating novel bioactive agents.

The broader class of anthraquinones and their derivatives from fungi have demonstrated a wide array of biological functions, making them attractive candidates for drug discovery and as lead compounds. nih.govchemrxiv.orgnih.govresearchgate.netnih.gov Further screening of this compound against a wider range of biological targets is warranted to fully explore its potential as a lead compound for developing new therapeutic agents or chemical biology tools.

Development of Analogs as Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The development of this compound analogs as chemical probes is a prospective area of research. The this compound structure could be modified to incorporate reporter groups, such as fluorophores or biotin (B1667282) tags, allowing for the visualization and tracking of its interactions with cellular components. Furthermore, photo-affinity labels could be introduced to covalently link the probe to its biological target, facilitating target identification and validation.

The synthesis of azaanthraquinone analogs is an active area of chemical research, with various methods being developed to create novel derivatives. acs.org By applying these synthetic strategies to this compound, a library of analogs could be generated. These analogs could then be screened for specific biological activities, and those with desired properties could be further developed into chemical probes. For instance, if an analog is found to selectively inhibit a particular enzyme, it could be developed into a probe to study the function of that enzyme in living cells. While the development of this compound-based probes is currently speculative, the chemical tractability of the azaanthraquinone scaffold suggests that this is a feasible future direction for research.

Investigation of Ecological Roles and Chemical Ecology

The production of secondary metabolites by fungi is often linked to their ecological niche and interactions with other organisms. The fact that this compound is produced by fungi in both terrestrial endophytic and marine environments suggests it may play a role in the complex chemical ecology of these ecosystems.

Role in Fungal-Plant Interactions

This compound has been isolated from Lophiostoma sp. Eef-7, an endophytic fungus found in the healthy branches and fruits of the Queensland peppermint tree, Eucalyptus exserta. nih.govnih.govresearchgate.net Endophytic fungi reside within plant tissues without causing apparent harm and often engage in a symbiotic relationship with their host. They are known to produce a wide array of secondary metabolites that can protect the host plant from pathogens and herbivores. researchgate.netfrontiersin.org

The demonstrated, albeit weak, antibacterial activity of this compound against the plant pathogen Ralstonia solanacearum suggests a potential defensive role. nih.govnih.govresearchgate.net It is plausible that the endophytic fungus produces this compound to inhibit the growth of competing microorganisms, thereby protecting its ecological niche within the host plant and, by extension, protecting the plant itself from infection. This aligns with the broader understanding that fungal secondary metabolites are key mediators in the intricate relationships between fungi and their plant hosts. The production of this compound by an endophyte of Eucalyptus exserta points towards a possible role in the defense mechanisms of this plant-fungus symbiosis.

| Compound | Producing Fungus | Host Plant | Potential Ecological Role |

|---|---|---|---|

| This compound | Lophiostoma sp. Eef-7 | Eucalyptus exserta | Antimicrobial defense against plant pathogens like Ralstonia solanacearum |

Ecological Significance in Marine or Endophytic Environments

| Compound | Producing Organism | Environment | Reported Bioactivity |

|---|---|---|---|

| This compound | Lophiostoma sp. Eef-7 | Endophytic (from Eucalyptus exserta) | Weak antibacterial activity against Ralstonia solanacearum |

| This compound | Amorosia littoralis | Marine | Not specified in the context of this source |

Conclusion

Summary of Key Research Advancements on Scorpinone

The journey to understand this compound has been marked by several key milestones in the fields of natural product chemistry and synthetic methodology.

Isolation and Structural Elucidation: The first significant advancement was the successful isolation of this compound from the mycelium of a cultured sterile fungus of Caribbean origin, later identified as a Bispora-like fungus, and also from Amorosia littoralis, a fungus isolated from marine sediment acs.orgacs.orgnih.govnih.gov. Through meticulous analytical techniques, including X-ray crystallography and 2D NMR spectroscopy, the precise chemical structure of this compound was elucidated as 3-methyl-6,8-methoxy-2-aza-9,10-anthraquinone acs.orgnih.gov. This structural determination was crucial as it revealed this compound to be one of the very few known fungal azaanthraquinones, a relatively rare class of natural products acs.orgnih.gov.

| Chemical Identity of this compound | |

| Systematic Name | 7,9-dimethoxy-3-methyl-benzo[g]isoquinoline-5,10-dione naturalproducts.netchemspider.com |

| Molecular Formula | C16H13NO4 naturalproducts.net |

| Monoisotopic Mass | 283.084458 chemspider.com |

| Chemical Class | Azaanthraquinone acs.orgnih.gov |

| Natural Source | Bispora-like tropical fungus, Amorosia littoralis acs.orgacs.orgnih.govnih.gov |

Biosynthesis Pathway: Following its discovery, research efforts were directed towards understanding how this unique molecule is constructed in nature. Isotopic enrichment studies using labeled acetate (B1210297) precursors have been instrumental in unraveling the biosynthetic pathway of this compound acs.orgnih.gov. These studies revealed that this compound is derived from a heptaketide precursor, following a conventional polyketide pathway acs.orgnih.gov. This finding was significant as it established a biosynthetic link between this compound and other structurally related naphthoquinones, such as dihydrofusarubin and herbarin (B161723) acs.orgnih.gov.

Total Synthesis: A major leap in the study of this compound has been the development of methods for its total synthesis in the laboratory. Researchers have successfully devised synthetic routes to construct the this compound molecule, with one notable approach utilizing a microwave-assisted thermal electrocyclic reaction of an azahexatriene system nii.ac.jp. Another novel synthesis involved a tandem oxidation and azaelectrocyclic reaction hamayaku.ac.jp. The ability to synthesize this compound is a critical advancement, as it provides a means to produce the compound for further study without relying on its natural source, and it opens the door for the creation of structural analogs.

Preliminary Biological Activity Screening: While research has been heavily focused on the chemistry of this compound, there have been some preliminary investigations into its biological activity. In one study, this compound, along with 5-deoxybostrycoidin, was purified from an endophytic fungus and showed poor antibacterial activity against Ralstonia solanacearum mdpi.com. Another study noted that simple azaanthraquinones, the class of compounds to which this compound belongs, can exhibit antimalarial and trypanocidal activities conicet.gov.ar. Additionally, research on fungal metabolites triggered by chemical epigenetic modifiers reported the production of this compound as a major metabolite under certain culture conditions nih.govmdpi.com.

| Reported Biological Activity of this compound | |

| Activity Type | Antibacterial |

| Target Organism | Ralstonia solanacearum |

| Result | Poor activity, with a 9.86 mm zone of inhibition at a concentration of 64 µg mdpi.com |

Identification of Remaining Research Gaps and Future Avenues

Despite the progress made in understanding the chemistry of this compound, there are significant gaps in the knowledge of its biological potential, which present numerous opportunities for future research.

Comprehensive Biological Profiling: The most substantial research gap is the lack of a comprehensive evaluation of this compound's biological and pharmacological activities. The preliminary data suggesting poor antibacterial activity should be expanded upon by testing against a broader panel of pathogenic bacteria, including multidrug-resistant strains. Furthermore, its potential as an anticancer, antifungal, antiviral, anti-inflammatory, or antiparasitic agent remains largely unexplored. Given that other natural quinones have shown a wide range of bioactivities, a thorough screening of this compound is warranted mdpi.com.

Mechanism of Action Studies: For any identified biological activities, the underlying mechanism of action is completely unknown. Future research should focus on elucidating how this compound interacts with biological targets at the molecular level. This could involve studies on its effects on cellular pathways, enzyme inhibition, or interactions with nucleic acids or proteins.

Structure-Activity Relationship (SAR) Studies: The successful total synthesis of this compound paves the way for the creation of a library of its derivatives and analogs. By systematically modifying the this compound scaffold, SAR studies can be conducted to identify the key structural features responsible for any observed biological activity. This could lead to the development of more potent and selective compounds.

Investigation as a Lead Compound: A crucial future avenue of research is to evaluate this compound's potential as a lead compound for drug discovery. This would involve not only assessing its efficacy but also its selectivity and potential for further optimization. The unique azaanthraquinone core of this compound may offer a novel scaffold for the development of new therapeutic agents.

Exploration of Ecological Role: The role of this compound in the life of the fungi that produce it is another area for future investigation. Understanding why these fungi synthesize this compound could provide insights into its natural function and potentially hint at its biological activities.

Q & A

Q. What are the validated synthetic protocols for Scorpinone, and how can researchers optimize yield and purity in laboratory settings?

Methodological Answer: Begin with literature review of existing synthetic routes (e.g., cyclization or condensation reactions). Optimize reaction parameters (temperature, catalyst, solvent) using design of experiments (DoE) frameworks . Characterize intermediates via TLC or HPLC to monitor progress. Purification via column chromatography or recrystallization should follow protocols validated with NMR and mass spectrometry (MS) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural identity and purity?

Methodological Answer: Combine nuclear magnetic resonance (NMR; 1H, 13C, DEPT) for functional group analysis, high-resolution MS for molecular weight confirmation, and infrared (IR) spectroscopy for bond vibration validation. Purity should be assessed via HPLC with UV detection (≥95% purity threshold) . Cross-validate results with reference spectra from peer-reviewed databases .

Q. How can researchers design in vitro assays to evaluate this compound’s preliminary biological activity?

Methodological Answer: Select cell lines or enzyme targets based on this compound’s hypothesized mechanism (e.g., kinase inhibition). Use dose-response experiments (IC50/EC50) with triplicate technical replicates. Include positive controls (e.g., known inhibitors) and solvent controls. Statistical analysis (ANOVA, p < 0.05) should account for batch variability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity across different assay systems?

Methodological Answer: Conduct orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to validate target engagement. Analyze confounding variables (e.g., cell permeability, serum interference) using factorial designs. Apply Hill slope analysis to distinguish allosteric vs. competitive mechanisms . Cross-reference pharmacokinetic properties (logP, solubility) to explain discrepancies .

Q. How can structure-activity relationship (SAR) studies for this compound be systematically designed to prioritize derivative synthesis?

Methodological Answer: Use computational docking (e.g., AutoDock Vina) to predict binding poses of derivatives. Synthesize analogs with modifications at key pharmacophores (e.g., hydroxyl groups, aromatic rings). Test in tiered assays: primary (binding affinity), secondary (functional activity), tertiary (toxicity). Apply multi-parametric optimization (MPO) scoring to rank compounds .

Q. What methodologies address this compound’s stability challenges under physiological conditions?

Methodological Answer: Perform forced degradation studies (pH, temperature, light) followed by LC-MS to identify degradation products. Use accelerated stability testing (40°C/75% RH) over 4–12 weeks. Formulate with excipients (e.g., cyclodextrins) to enhance solubility and shelf-life. Monitor degradation kinetics via Arrhenius plots .

Q. How can researchers validate this compound’s mechanism of action (MoA) using omics approaches?

Methodological Answer: Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways post-treatment. Use CRISPR-Cas9 knockout models to confirm target dependency. Validate findings with western blot or qPCR .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing high-throughput screening data involving this compound derivatives?

Methodological Answer: Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for multi-comparison datasets. Use clustering algorithms (e.g., hierarchical clustering, PCA) to group compounds by activity profiles. Machine learning models (random forests, SVMs) can predict SAR trends from large datasets .

Q. How should researchers address batch-to-batch variability in this compound synthesis during reproducibility studies?

Methodological Answer: Document critical quality attributes (CQAs: e.g., particle size, crystallinity) and critical process parameters (CPPs: e.g., stirring rate, drying time). Use statistical process control (SPC) charts to monitor variability. Implement quality-by-design (QbD) principles for robust scale-up .

Q. What are best practices for reconciling conflicting crystallographic data on this compound’s binding conformation?

Methodological Answer: Compare X-ray diffraction data with molecular dynamics (MD) simulations to assess conformational flexibility. Validate electron density maps with omit maps to exclude model bias. Cross-check with NMR-based ligand-observed techniques (e.g., STD-NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.